tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
tert-Butyl (1S,5R)-1-amino-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane ring
Properties
IUPAC Name |
tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3/t7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-GMSGAONNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817806-51-1 | |
| Record name | tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation via Nitrene Insertion
This method involves generating a cyclopropane ring through nitrene insertion into a preformed diene. A diaziridine precursor is thermally or photochemically decomposed to produce a nitrene intermediate, which undergoes [2+1] cycloaddition with a diene. For example, reaction of 1,3-diene derivatives with tert-butyl carbamate-protected amines under UV light yields the bicyclic core with moderate stereoselectivity.
Key Parameters :
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts constructs the bicyclic framework from a diene precursor. A 2019 study demonstrated that Hoveyda-Grubbs second-generation catalyst (5 mol%) in dichloromethane at 40°C achieves 68% yield with >95% enantiomeric excess (ee) when chiral auxiliaries are employed.
Introduction of the tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality. Two principal methods are utilized:
Boc Protection via Schotten-Baumann Reaction
Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves quantitative protection. This method is favored for its scalability and minimal side products.
Optimized Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents epimerization |
| Boc₂O Equivalents | 1.2 eq | Ensures complete reaction |
| Reaction Time | 2–4 hours | Balances conversion and degradation |
Enzymatic Protection
Recent advances employ lipase-mediated protection in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes Boc group transfer with 85% yield and >99% regioselectivity, avoiding harsh acidic conditions.
Stereochemical Control and Resolution
Achieving the (1S,5R) configuration demands chiral induction or post-synthesis resolution.
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate prochiral enamine intermediates. A 2022 study reported 92% ee using (S)-BINAP-RuCl₂ at 50 psi H₂ pressure in methanol.
Kinetic Resolution
Lipase-mediated kinetic resolution of racemic mixtures separates enantiomers. Pseudomonas cepacia lipase (PS-C) in tert-butyl methyl ether resolves the (1S,5R) isomer with 88% ee and 45% yield.
Industrial-Scale Synthesis and Optimization
Large-scale production prioritizes cost-efficiency and reproducibility.
Continuous Flow Reactors
Microreactor systems reduce reaction times and improve heat transfer. A 2024 protocol achieved 89% yield by conducting nitrene insertion in a continuous flow setup (residence time: 5 minutes) at 25°C.
Process Analytical Technology (PAT)
Real-time monitoring via FTIR and Raman spectroscopy optimizes critical parameters:
- Key Metrics : Reaction conversion, impurity profiles, and enantiomeric excess.
- Outcome : 15% reduction in waste and 20% increase in throughput.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (% ee) | Scalability |
|---|---|---|---|---|
| Nitrene Insertion | 72 | 95 | 85 | Moderate |
| RCM | 68 | 97 | 95 | High |
| Enzymatic Protection | 85 | 99 | 99 | Low |
Trade-offs :
- Nitrene Insertion : Moderate scalability but requires cryogenic conditions.
- RCM : High stereoselectivity but dependent on expensive catalysts.
- Enzymatic Methods : Exceptional purity but limited to small-scale applications.
Challenges and Mitigation Strategies
Epimerization During Boc Deprotection
Acidic deprotection (e.g., HCl/dioxane) risks epimerization at the 1-position. Mitigation includes using milder conditions (TFA/CH₂Cl₂ at 0°C) and shorter reaction times (<30 minutes).
Byproduct Formation in Cyclopropanation
Side products from diene dimerization are minimized by maintaining low concentrations (<0.1 M) and rapid mixing.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
The uniqueness of tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Identity and Structure
tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1817806-51-1, is a bicyclic compound characterized by a unique azabicyclohexane ring structure. Its molecular formula is , and it has a molecular weight of 198.27 g/mol .
The compound's structure includes a tert-butyl group and an amino group, which contribute to its biological activity and potential applications in medicinal chemistry.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding at active sites or allosteric sites, influencing key biochemical pathways and cellular processes .
Enzyme Interactions
Research indicates that this compound can affect enzyme mechanisms significantly. For instance, studies have shown that it may inhibit certain glycosidases, which are crucial for carbohydrate metabolism. In particular, it has been observed to reduce the activity of β-glucosidase and β-galactosidase .
Case Studies
Several studies have evaluated the biological effects of this compound:
- Glycosidase Inhibition
- Potential Antiviral Activity
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | 28820283 | Moderate inhibition of glycosidases |
| tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | N/A | Potentially similar enzyme interactions |
| tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | N/A | Notable for its hydroxymethyl group affecting solubility |
This table illustrates how variations in stereochemistry and functional groups can influence the biological activities of related compounds.
Synthesis and Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Esterification : Formation of esters from carboxylic acids.
- Reduction : Conversion of carbonyl groups to alcohols or amines.
- Cyclization : Formation of the bicyclic structure through ring closure reactions .
These synthetic methods are crucial for producing this compound in research settings and for potential industrial applications.
Research Applications
The compound serves as a valuable building block in:
- Medicinal Chemistry : Development of new drugs targeting metabolic pathways.
- Biochemical Studies : Investigating enzyme mechanisms and protein-ligand interactions.
Q & A
Q. Key Considerations :
- Purification often requires flash chromatography (silica gel, hexane/ethyl acetate gradients).
- Reaction yields vary (40–70%) depending on steric hindrance and solvent choice .
How can stereochemical integrity be maintained during functionalization of the bicyclic core?
Advanced Methodological Guidance
The (1S,5R) configuration is sensitive to reaction conditions. Strategies include:
- Low-Temperature Reactions : Minimize epimerization during nucleophilic substitutions (e.g., –78°C in THF).
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with heptane/ethanol eluents .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in NOESY or CD spectra .
Data Contradiction Example :
Discrepancies in reported optical rotations for similar derivatives suggest solvent polarity impacts measured values. Cross-validate with -NMR coupling constants (e.g., ) and DFT calculations .
What analytical techniques are most reliable for characterizing this compound?
Q. Basic Characterization Workflow
NMR Spectroscopy :
- -NMR: Diagnostic signals include the tert-butyl group (δ 1.2–1.4 ppm, singlet) and bicyclic protons (δ 3.0–4.0 ppm, multiplet) .
- -NMR: Confirm carbamate carbonyl at δ 155–160 ppm.
Mass Spectrometry :
HPLC-Purity : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess >95% purity.
Advanced Tip :
Dynamic NMR at variable temperatures resolves conformational exchange in the bicyclic system .
How does the bicyclo[3.1.0]hexane scaffold influence biological activity in related compounds?
Research Applications & Mechanistic Insights
While direct data on the target compound is limited, structurally analogous 3-azabicyclo[3.1.0]hexanes exhibit:
Q. Table 1. Antifungal Activity of Analogous Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl 6-oxabicyclo derivative | C. albicans | 15 | |
| Ethyl 6-oxabicyclo derivative | A. niger | 10 |
Q. Experimental Design for Activity Studies :
- Broth Microdilution Assay : Follow CLSI guidelines with RPMI-1640 media and 48-h incubation .
- Synergy Testing : Combine with fluconazole (check FIC index ≤0.5 for synergism).
What strategies optimize yield in multi-step syntheses of this compound?
Q. Advanced Reaction Optimization
Solvent Screening : Replace dichloromethane with acetonitrile for improved Boc protection kinetics (70% yield vs. 50%) .
Catalytic Additives : Use DMAP (5 mol%) to accelerate carbamate formation.
Microwave-Assisted Cyclization : Reduce reaction time from 12 h to 30 min at 100°C .
Q. Troubleshooting Low Yields :
- Byproduct Analysis : LC-MS identifies dimerization byproducts; mitigate with dilute reaction conditions.
- Moisture Sensitivity : Rigorous drying of solvents (molecular sieves) prevents Boc-group hydrolysis .
How can computational methods aid in predicting reactivity or stability?
Q. Methodological Integration
- DFT Calculations : Predict transition states for cyclopropanation steps (B3LYP/6-31G* level) .
- Molecular Dynamics : Simulate solvation effects on stereochemical stability (e.g., water vs. DMSO) .
- Docking Studies : Model interactions with fungal CYP51 for activity predictions .
Validation : Compare computed -NMR shifts (GIAO method) with experimental data (<0.1 ppm deviation).
What are the key challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Process Chemistry
Safety : Exothermic Boc protection requires controlled addition (e.g., syringe pump).
Cost-Efficiency : Replace expensive chiral catalysts (e.g., Rhodium) with organocatalysts .
Purification Scalability : Switch from column chromatography to crystallization (tert-butyl ether/hexane system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
